molecular formula C22H22O7 B11158407 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No.: B11158407
M. Wt: 398.4 g/mol
InChI Key: FLKOVZBGZSPDTQ-UHFFFAOYSA-N
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Description

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with methyl groups and a benzoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure cost-effectiveness, safety, and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where the benzoate group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways. Its antimicrobial activity may be attributed to the disruption of microbial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is unique due to the presence of both the chromen-2-one core and the trimethoxybenzoate ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H22O7

Molecular Weight

398.4 g/mol

IUPAC Name

(3,4,8-trimethyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C22H22O7/c1-11-12(2)21(23)29-19-13(3)16(8-7-15(11)19)28-22(24)14-9-17(25-4)20(27-6)18(10-14)26-5/h7-10H,1-6H3

InChI Key

FLKOVZBGZSPDTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

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